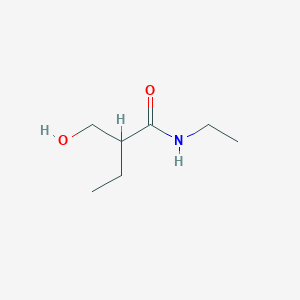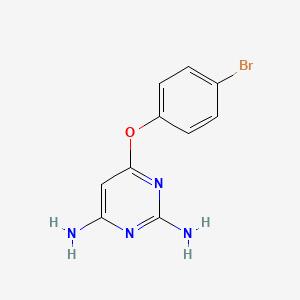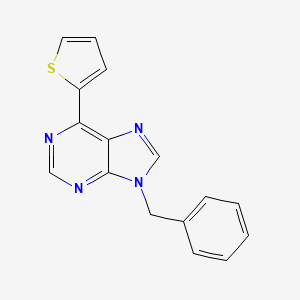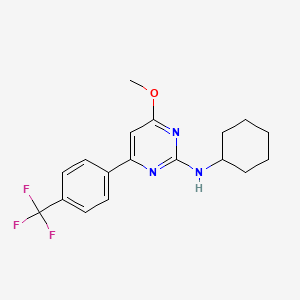![molecular formula C22H19N3O3 B12932579 Carbamic acid, [4-(9-acridinylamino)-3-methoxyphenyl]-, methyl ester CAS No. 90125-87-4](/img/structure/B12932579.png)
Carbamic acid, [4-(9-acridinylamino)-3-methoxyphenyl]-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4-(acridin-9-ylamino)-3-methoxyphenyl)carbamate is a compound that belongs to the class of acridine derivatives. Acridine derivatives are well-known for their high cytotoxic activity and have been extensively researched as potential anti-cancer drugs . This compound is particularly interesting due to its ability to intercalate with DNA, making it a promising candidate for various scientific and medical applications .
准备方法
The synthesis of Methyl (4-(acridin-9-ylamino)-3-methoxyphenyl)carbamate typically involves the reaction of acridin-9-ylamine with 4-(3-methoxyphenyl)isocyanate. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
Methyl (4-(acridin-9-ylamino)-3-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acridine moiety, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can yield amine derivatives .
科学研究应用
Methyl (4-(acridin-9-ylamino)-3-methoxyphenyl)carbamate has several scientific research applications:
作用机制
The mechanism of action of Methyl (4-(acridin-9-ylamino)-3-methoxyphenyl)carbamate involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound also inhibits topoisomerase activity, which is crucial for DNA strand cleavage and re-ligation during replication . These actions result in the cytotoxic effects observed in cancer cells.
相似化合物的比较
Methyl (4-(acridin-9-ylamino)-3-methoxyphenyl)carbamate can be compared with other acridine derivatives such as:
9-aminoacridine: Known for its DNA intercalating properties but with different cytotoxic profiles.
Amsacrine (m-AMSA): A clinically used anti-cancer drug that also intercalates with DNA and inhibits topoisomerase activity.
Quinacrine: Another acridine derivative with anti-malarial and anti-cancer properties.
The uniqueness of Methyl (4-(acridin-9-ylamino)-3-methoxyphenyl)carbamate lies in its specific substitution pattern, which may confer distinct biological activities and interactions with DNA .
属性
CAS 编号 |
90125-87-4 |
|---|---|
分子式 |
C22H19N3O3 |
分子量 |
373.4 g/mol |
IUPAC 名称 |
methyl N-[4-(acridin-9-ylamino)-3-methoxyphenyl]carbamate |
InChI |
InChI=1S/C22H19N3O3/c1-27-20-13-14(23-22(26)28-2)11-12-19(20)25-21-15-7-3-5-9-17(15)24-18-10-6-4-8-16(18)21/h3-13H,1-2H3,(H,23,26)(H,24,25) |
InChI 键 |
HWFMNVIMYZZGGU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)NC(=O)OC)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


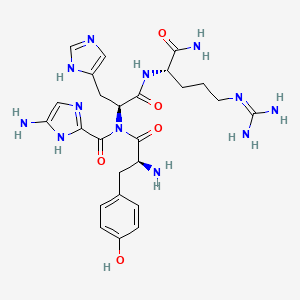

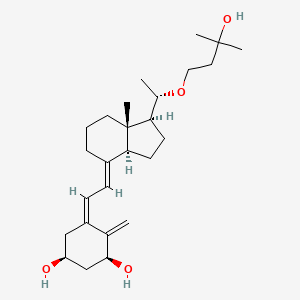
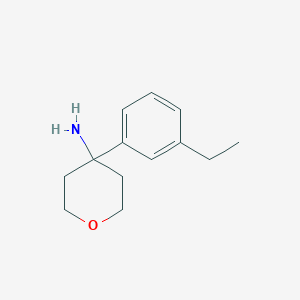
![1H-Naphtho[2,1-b][1,4]thiazin-2(3H)-one hydrochloride](/img/structure/B12932534.png)
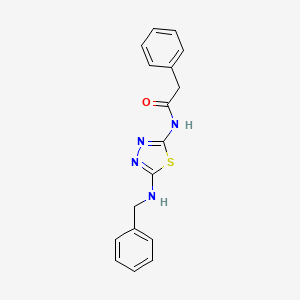
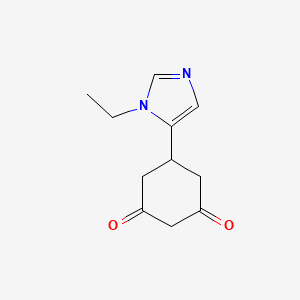
![tert-Butyl (2S,3R,3aS,6R,7aR)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12932544.png)
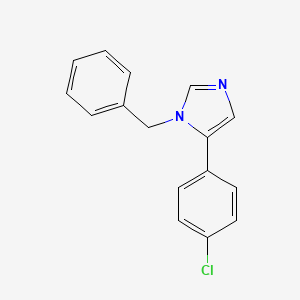
![4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolane]](/img/structure/B12932555.png)
